molecular formula C17H14ClNO B3888426 2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol

2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol

Cat. No.: B3888426
M. Wt: 283.7 g/mol
InChI Key: QLQATCZVKBMHDG-ONNFQVAWSA-N
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Description

2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a 3-chloro-allyl group and a methyl group, making it a unique structure with potential for various applications.

Properties

IUPAC Name

2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-11-13(7-4-10-18)17(20)16-14-6-3-2-5-12(14)8-9-15(16)19-11/h2-6,8-10H,7H2,1H3,(H,19,20)/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQATCZVKBMHDG-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC3=CC=CC=C32)CC=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=CC3=CC=CC=C32)C/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331769
Record name 2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94674-84-7
Record name 2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For instance, starting from 2-bromo-3-methylquinoline, a nucleophilic substitution reaction with 3-chloroallyl alcohol under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antibacterial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol is unique due to the presence of both a 3-chloro-allyl group and a methyl group on the quinoline core. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol
Reactant of Route 2
2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol

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